Psi-7976

描述

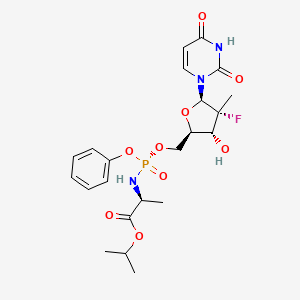

A uridine monophosphate analog inhibitor of HEPATITIS C VIRUS (HCV) polymerase NS5B that is used as an ANTIVIRAL AGENT in the treatment of CHRONIC HEPATITIS C.

科学研究应用

抗丙型肝炎病毒 (HCV) 活性

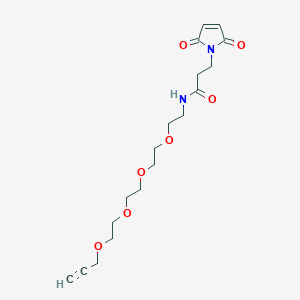

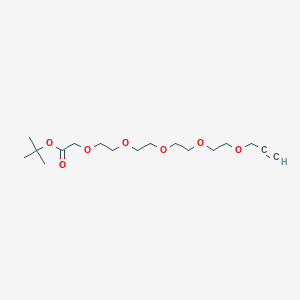

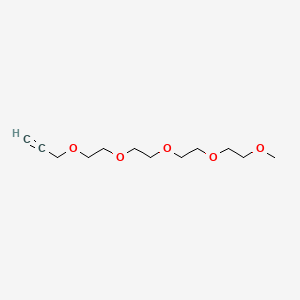

Psi-7976: 作为前药PSI-7851的一部分,已在体外和体内显示出有效的抗HCV活性 {svg_1}。它是PSI-7851的非对映异构体之一,其对应体PSI-7977是活性更强的形式。 该化合物通过代谢为活性三磷酸形式来抑制HCV RNA复制,然后抑制HCV NS5B RNA依赖性RNA聚合酶 {svg_2}.

在HCV复制抑制中的活化机制

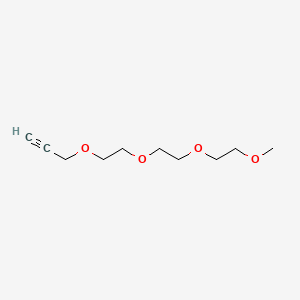

This compound的活化涉及一系列酶促反应。最初,羧酸酯被人类组织蛋白酶A (CatA) 和/或羧酸酯酶1 (CES1) 水解,然后磷原子发生亲核攻击,生成丙氨酰磷酸代谢物PSI-352707。 这种代谢物是PSI-7851的两种非对映异构体的共同代谢物 {svg_3}.

人类组织蛋白酶A和羧酸酯酶1的作用

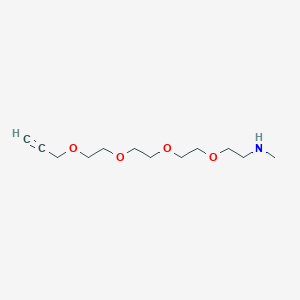

研究表明,CatA和CES1都在人原代肝细胞中表达,参与This compound羧酸酯的水解。 然而,在克隆A复制子细胞中,CES1的表达无法检测到,表明CatA是这些细胞中水解的主要原因 {svg_4}.

转化为活性代谢物

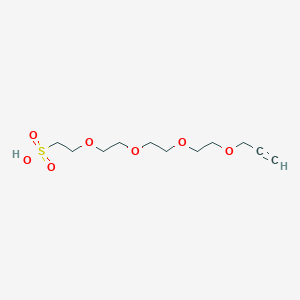

在初始水解后,This compound会经历进一步的转化,成为活性三磷酸代谢物PSI-7409。 此过程涉及通过组氨酸三联体核苷酸结合蛋白1 (Hint1) 去除PSI-352707的氨基酸部分,然后进行连续磷酸化形成PSI-7410,最终形成PSI-7409 {svg_5}.

作用机制

Target of Action

PSI-7976, also known as Sofosbuvir, primarily targets the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the HCV, making it an attractive target for antiviral therapy .

Mode of Action

This compound is a prodrug that needs to be metabolized to its active form to inhibit the HCV NS5B RNA-dependent RNA polymerase . The active form of this compound is a triphosphate metabolite that acts as an alternative substrate for the NS5B polymerase, thereby inhibiting HCV RNA replication .

Biochemical Pathways

The activation of this compound involves several steps. First, the carboxyl ester of this compound is hydrolyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1) . This hydrolysis is followed by a nucleophilic attack on the phosphorus by the carboxyl group, resulting in the production of an alaninyl phosphate metabolite, PSI-352707 . The amino acid moiety of PSI-352707 is then removed by histidine triad nucleotide-binding protein 1 (Hint1) to give the 5’-monophosphate form, PSI-7411 . Finally, PSI-7411 is consecutively phosphorylated to the diphosphate, PSI-7410, and to the active triphosphate metabolite, PSI-7409, by UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Pharmacokinetics

The pharmacokinetics of this compound is closely tied to its metabolic activation pathway. The enzymes involved in this process, such as CatA, CES1, and Hint1, are expressed in primary human hepatocytes , suggesting that the liver is the primary site of this compound activation.

Result of Action

The result of this compound action is the potent inhibition of HCV RNA replication . By acting as an alternative substrate for the HCV NS5B polymerase, the active triphosphate metabolite of this compound interferes with the viral replication process, leading to a decrease in viral load .

Action Environment

The action of this compound is influenced by the expression levels of the enzymes involved in its activation. For instance, the expression of CES1 is undetectable in certain cells, such as clone A replicon cells . In these cells, CatA is primarily responsible for the initial hydrolysis of the carboxyl ester of this compound . In primary human hepatocytes, both CatA and CES1 contribute to this hydrolysis . These findings suggest that the cellular environment can influence the activation and, consequently, the antiviral action of this compound.

生化分析

Biochemical Properties

PSI-7976 interacts with several enzymes and proteins in its biochemical reactions. The first step in its activation is the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), a stereospecific reaction . This is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, resulting in the spontaneous elimination of phenol and the production of an alaninyl phosphate metabolite, PSI-352707 .

Cellular Effects

This compound has a significant impact on cellular processes. It inhibits HCV RNA replication in clone A replicon cells . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely due to its interactions with various enzymes and proteins.

Molecular Mechanism

The molecular mechanism of this compound involves several steps. After the production of PSI-352707, the amino acid moiety is removed by histidine triad nucleotide-binding protein 1 (Hint1) to give the 5’-monophosphate form, PSI-7411 . PSI-7411 is then consecutively phosphorylated to the diphosphate, PSI-7410, and to the active triphosphate metabolite, PSI-7409, by UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as UMP-CMP kinase and nucleoside diphosphate kinase in its conversion to the active triphosphate metabolite, PSI-7409 .

属性

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body. | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

1064684-44-1, 1190307-88-0 | |

| Record name | PSI-7851 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064684441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSI-7851 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5S1851OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。